Product packaging for 3,4-Dioctylthiophene(Cat. No.:CAS No. 161746-06-1)

3,4-Dioctylthiophene

Cat. No.: B071218
CAS No.: 161746-06-1
M. Wt: 308.6 g/mol
InChI Key: WAOUDPOLPWAIGN-UHFFFAOYSA-N
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Description

3,4-Dioctylthiophene is a high-value, dialkyl-substituted thiophene monomer essential for advanced materials science and organic electronics research. Its primary research value lies in its role as a key precursor for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) and other π-conjugated oligomers and polymers. The two octyl side chains confer significant solubility in common organic solvents, which is critical for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll fabrication, enabling the creation of thin, flexible electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36S B071218 3,4-Dioctylthiophene CAS No. 161746-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161746-06-1

Molecular Formula

C20H36S

Molecular Weight

308.6 g/mol

IUPAC Name

3,4-dioctylthiophene

InChI

InChI=1S/C20H36S/c1-3-5-7-9-11-13-15-19-17-21-18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

WAOUDPOLPWAIGN-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CSC=C1CCCCCCCC

Canonical SMILES

CCCCCCCCC1=CSC=C1CCCCCCCC

Synonyms

3,4-DIOCTYLTHIOPHENE

Origin of Product

United States

Synthetic Methodologies for 3,4 Dioctylthiophene and Its Derivatives

Monomer Synthesis Routes for 3,4-Dioctylthiophene

Grignard Reaction Approaches for this compound

A prevalent method for synthesizing this compound involves a Grignard reaction. tandfonline.comresearchgate.net This approach typically starts with 3,4-dibromothiophene (B32776) as the precursor. tandfonline.comtandfonline.comsigmaaldrich.com The synthesis is achieved by reacting 3,4-dibromothiophene with an octylmagnesium bromide Grignard reagent in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride. tandfonline.comresearchgate.net

The reaction proceeds as follows: A solution of octylmagnesium bromide is added to a solution of 3,4-dibromothiophene and the nickel catalyst in a dry solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. tandfonline.com The mixture is then heated to facilitate the cross-coupling reaction. tandfonline.com After the reaction is complete, it is quenched with an acidic aqueous solution to yield this compound. tandfonline.com

Table 1: Grignard Reaction for this compound Synthesis

Reactants Catalyst Solvent Conditions Product

Derivatization Strategies for Functionalized this compound Monomers (e.g., Bromination)

Functionalization of the this compound monomer is often necessary to facilitate polymerization or to tune the electronic properties of the resulting polymer. Bromination is a common derivatization strategy. The synthesis of 2,5-dibromo-3,4-dioctylthiophene (B8514847) is a key step for subsequent polymerization reactions, such as Stille or Suzuki couplings. utexas.eduacs.org

The bromination of this compound can be achieved using a brominating agent in a suitable solvent. utexas.edu For instance, reacting this compound with bromine (Br₂) can introduce bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring. acs.orgnih.gov This process often involves a one-pot oxidation and bromination when starting from a dihydrothiophene precursor. acs.orgnih.gov

Precursor Synthesis for Advanced this compound Derivatives (e.g., Stannylated Precursors)

For polymerization reactions like the Stille coupling, stannylated precursors of this compound are required. mdpi.comresearchgate.netwikipedia.org The synthesis of a stannylated derivative, such as 2-(trimethylstannyl)-3,4-dioctylthiophene, typically begins with this compound. mdpi.com

The process involves the deprotonation of this compound at the 2-position using a strong base like n-butyllithium at low temperatures. mdpi.com This is followed by the addition of a trialkyltin chloride, such as trimethyltin (B158744) chloride, to the lithiated intermediate. mdpi.com The reaction mixture is then warmed to room temperature to complete the synthesis of the stannylated monomer. mdpi.com This stannylated monomer can then be used in palladium-catalyzed cross-coupling reactions to create longer oligothiophenes or polymers. mdpi.comresearchgate.net

Synthesis of Analogue 3,4-Disubstituted Thiophenes (e.g., 3,4-Diheptyloxythiophene)

The synthesis of analogous 3,4-disubstituted thiophenes, such as those with alkoxy side chains, provides a way to fine-tune the electronic and physical properties of the resulting materials. ikiam.edu.ec A general route to 3,4-dialkoxythiophenes involves a multi-step process starting from diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. tandfonline.comtandfonline.com

For the synthesis of 3,4-diheptyloxythiophene, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is first dialkylated using 1-bromoheptane (B155011) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). tandfonline.com This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final 3,4-diheptyloxythiophene product. tandfonline.comtandfonline.comtandfonline.com

Table 2: Synthesis of 3,4-Diheptyloxythiophene

Starting Material Reagents Key Steps Product
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate 1-Bromoheptane, K₂CO₃, DMF 1. Dialkylation Diethyl 3,4-diheptyloxythiophene-2,5-dicarboxylate
Diethyl 3,4-diheptyloxythiophene-2,5-dicarboxylate KOH, Ethylene Glycol 2. Ester Hydrolysis 3,4-Diheptyloxythiophene-2,5-dicarboxylic acid

Polymerization Strategies for Poly 3,4 Dioctylthiophene and Copolymers

Oxidative Coupling Polymerization Techniques

Oxidative coupling represents a direct method for polymerizing thiophene-based monomers. This approach involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

Ferric chloride (FeCl₃) is a commonly employed and cost-effective oxidant for the polymerization of 3-alkylthiophenes. kpi.uascielo.br The polymerization is believed to occur on the solid-state surface of FeCl₃ crystals, which act as the active sites for oxidation. kpi.uaresearchgate.net This method is advantageous due to its simplicity and applicability on a large scale. scielo.br The mechanism involves the oxidation of the thiophene (B33073) monomer by Fe³⁺ ions, leading to the formation of a radical cation. researchgate.net These radicals then couple, and the process continues to form the polymer chain. kpi.ua

The choice of solvent can influence the molecular weight of the resulting polymer. For instance, using o-dichlorobenzene (ODCB) instead of the more common chloroform (B151607) has been shown to improve the molecular weights of some low bandgap polymers synthesized via FeCl₃ oxidative polymerization. chalmers.se This is attributed to the increased solubility of the growing polymer chains complexed with FeCl₄⁻ counter-ions in ODCB. chalmers.se While effective for producing high molecular weight poly(3-alkylthiophenes), this method typically results in polymers with a lower degree of regioregularity compared to other techniques. scielo.br

Mechanochemical Approaches to Poly(3,4-Dioctylthiophene) Analogue Synthesis

Mechanochemical polymerization is an emerging solvent-free technique for synthesizing conjugated polymers. rsc.orgdigitellinc.com This method utilizes mechanical force, typically through ball milling, to induce chemical reactions. researchgate.net It offers a sustainable alternative to traditional solvent-based methods, which often rely on toxic and hazardous solvents. rsc.orgdigitellinc.com

In the context of polythiophene analogues, mechanochemical oxidative polymerization has been successfully used to synthesize poly(3,4-propylenedioxythiophene) (PProDOT) analogues. rsc.orgdigitellinc.com This solvent-free approach, conducted at room temperature, uses a milling jar and ball, an oxidant like FeCl₃, and often an additive such as sodium chloride. rsc.org The resulting polymers have shown molecular weights and yields comparable to those obtained through solvent-based methods. digitellinc.com For example, a PProDOT analogue with n-hexyloxy sidechains was synthesized with a number-average molecular weight (Mn) of 16.9 kg/mol and a 46% yield. rsc.org The structural integrity of polymers synthesized mechanochemically has been confirmed through techniques like ¹H-NMR, demonstrating good agreement with their solvent-based counterparts. rsc.orgdigitellinc.com

Cross-Coupling Polymerization Reactions

Cross-coupling reactions are powerful tools for constructing well-defined conjugated polymers with high regioregularity. These methods involve the palladium-catalyzed coupling of a dihalo-monomer with an organometallic or organoboron derivative.

Suzuki polycondensation is a versatile method for synthesizing conjugated polymers. utexas.educmu.edu This reaction typically involves the palladium-catalyzed cross-coupling of a dihalo-aromatic monomer with an aromatic bis(boronic acid) or bis(boronic ester) monomer. nih.gov A key advantage of this method is its ability to create polymers with well-defined structures and high molecular weights. cmu.edu

In the synthesis of polythiophene derivatives, Suzuki polycondensation has been employed to create block copolymers. For instance, a block copolymer of hexylthiophene and benzotriazole (B28993) has been successfully synthesized using this technique. cmu.edu The reaction conditions, including the choice of catalyst and the presence of water, can significantly impact the outcome of the polymerization. nih.gov While water can promote the Suzuki-Miyaura coupling reaction, it can also lead to side reactions; however, in some cases, polymerization in a water/tetrahydrofuran (B95107) mixture has resulted in polymers with a narrower molecular weight distribution. nih.gov

Stille polycondensation is another widely used palladium-catalyzed cross-coupling reaction for synthesizing conjugated polymers. rsc.orgrsc.org This method involves the reaction between an organostannane (organotin) and an organic electrophile. wiley-vch.de It is highly valued for its tolerance of a wide range of functional groups and its ability to produce high yields. rsc.orgwiley-vch.de

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de Stille polycondensation has been instrumental in the development of various organic semiconducting materials, including donor-acceptor copolymers for organic photovoltaic applications. rsc.orgrsc.org For example, it has been used to polymerize benzo[1,2-b:4,5-b']dithiophene (BDT) units with electron-deficient blocks. rsc.org The choice of catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and reaction conditions like solvent and temperature are crucial for controlling the polymerization and achieving desired molecular weights. wiley-vch.ded-nb.info Recently, a novel Stille-type phosphorus-carbon (P-C) coupling polycondensation has been developed, expanding the scope of this versatile reaction to create phosphorus-crosslinked polythiophenes. nih.govrsc.org

Electropolymerization of this compound Analogues

Electropolymerization is a technique where a polymer film is deposited onto a conductive substrate directly from a solution containing the monomer. nih.govossila.com This method is particularly useful for creating thin, uniform films of conductive polymers. The process involves the electrochemical oxidation of the monomer at the surface of the working electrode, leading to the formation of radical cations that subsequently polymerize. ossila.comelectrochemsci.org

For thiophene-based monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), a close analogue, electropolymerization is often carried out in an organic solvent due to the low solubility of the monomer in aqueous media. nih.govnih.gov The electrolyte solution typically contains the monomer and a supporting electrolyte, such as lithium perchlorate (B79767) (LiClO₄), to facilitate charge transport. nih.govnih.gov The properties of the resulting polymer film can be controlled by adjusting parameters like the applied potential, polymerization time, and the composition of the electrolyte solution. nih.gov The electropolymerization of 3,4-ethylenedithiathiophene (PEDTT), another analogue, has been investigated in a green binary solvent system of water and ethanol, demonstrating the potential for more environmentally friendly synthesis routes. electrochemsci.org

Advanced Polymerization Methods and Architectural Control

Regioregularity Control in Poly(this compound) Synthesis

The performance of polythiophenes is critically dependent on their regioregularity, which describes the specific arrangement of monomer units within the polymer chain. For a substituted thiophene like this compound, the monomer is asymmetrical. When polymerized, these units can link in three different ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of regioregularity, specifically a high percentage of HT couplings, allows the polymer to adopt a more planar conformation. This planarity enhances π-stacking between polymer chains, leading to improved crystallinity, higher charge carrier mobility, and increased electrical conductivity. cmu.edunih.gov Conversely, regioirregular polymers containing a random mix of HH, TT, and HT couplings have twisted backbones due to steric hindrance between side chains, which disrupts π-conjugation and diminishes electronic performance. cmu.edu

Several transition-metal-catalyzed cross-coupling reactions have been developed to achieve high regioregularity in poly(3-alkylthiophene)s, the class to which poly(this compound) belongs.

McCullough Method : This was one of the first methods to produce highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s (PATs). cmu.edu The process involves the lithiation of 2-bromo-3-alkylthiophenes, followed by transmetalation to form a Grignard reagent, which is then polymerized using a nickel catalyst like Ni(dppp)Cl2. cmu.educmu.edu This technique yields polymers with HT content often exceeding 98%. cmu.edu

Rieke Method : This approach utilizes highly reactive "Rieke zinc" (Zn*) for the selective oxidative addition to 2,5-dibromo-3-alkylthiophenes. wikipedia.org The resulting organozinc intermediate is then polymerized, typically with a nickel or palladium catalyst, to form regioregular PATs. cmu.eduwikipedia.org

Grignard Metathesis (GRIM) Polymerization : The GRIM method has become widely adopted due to its simplicity, efficiency, and scalability. cmu.eduresearchgate.net It involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with an alkyl Grignard reagent (e.g., ethylmagnesium bromide), which selectively forms the 2-halo-5-magnesiohalide-3-alkylthiophene intermediate. The subsequent addition of a nickel cross-coupling catalyst, such as Ni(dppp)Cl2, initiates a chain-growth polymerization that produces PATs with very high regioregularity. cmu.educmu.eduresearchgate.net

The impact of regioregularity on conductivity is significant. For instance, films of regioregular poly(3-(4-octylphenyl)thiophene) with over 94% HT content showed conductivities of 4 S/cm, a tenfold increase compared to the 0.4 S/cm for its regioirregular counterpart. wikipedia.org

Comparison of Synthesis Methods for Regioregular Poly(3-alkylthiophene)s
MethodTypical MonomerKey Reagent(s)CatalystAchieved RegioregularityReference
McCullough Method2-bromo-3-alkylthiopheneLDA, MgBr₂·Et₂ONi(dppp)Cl₂>98% HT cmu.edu
Rieke Method2,5-dibromo-3-alkylthiopheneRieke Zinc (Zn*)Ni or Pd catalystHigh HT content wikipedia.org
GRIM Polymerization2,5-dibromo-3-alkylthiopheneAlkyl Grignard ReagentNi(dppp)Cl₂>95% HT cmu.eduresearchgate.net

Copolymerization with this compound Units

Copolymerization is a versatile strategy to fine-tune the optical and electronic properties of conjugated polymers. nih.gov By combining this compound with other monomer units, new materials can be designed that leverage the properties of each component. This approach allows for the creation of copolymers with tailored band gaps, enhanced solubility, and improved performance in devices like electrochromic windows and organic solar cells. mdpi.combohrium.com

A notable application of this strategy is in the development of cathodically coloring electrochromic polymers. A study detailed the synthesis of copolymers based on a dialkylthiophene (DAT) unit, specifically this compound, and various dioxythiophenes (DOTs) like 3,4-ethylenedioxythiophene (EDOT) and 3,4-propylenedioxythiophene (B118826) (ProDOT). bohrium.com The key findings were:

Improved Stability : Incorporating the this compound unit into the polymer backbone improved the redox stability of the resulting material. bohrium.com

Lowered Oxidation Potentials : The presence of the electron-donating dioctyl side chains lowered the polymer's oxidation potential. bohrium.com

Tunable Color : By pairing the DAT unit with DOTs of varying ring strain, the color of the polymer could be systematically tuned. bohrium.com

Device Performance : An electrochromic device using a copolymer of this compound and 3,4-(1,3-dimethylpropylene)dioxythiophene (DAT-DMP) demonstrated excellent cycling stability with minimal contrast loss after 10,000 switches. bohrium.com

The synthesis of these copolymers is often achieved through methods like Stille coupling, Suzuki polymerization, or direct heteroarylation polymerization (DArP). mdpi.combohrium.comrsc.org For example, donor-acceptor copolymers for electrochromic applications have been successfully synthesized via Stille cross-coupling polymerization, combining donor units like 3,4-disubstituted thiophenes with various acceptor molecules. mdpi.com

Examples of Copolymers Incorporating Dialkylthiophene Units
Copolymer SystemComonomersPolymerization MethodKey Properties/ApplicationReference
DAT-EDOTThis compound, 3,4-Ethylenedioxythiophene (EDOT)Direct Heteroarylation PolymerizationWide-gap, cathodically coloring electrochromic polymer bohrium.com
DAT-ProDOTThis compound, 3,4-Propylenedioxythiophene (ProDOT)Direct Heteroarylation PolymerizationTuned color and redox stability for electrochromics bohrium.com
PBPE-type CopolymersProDOT-decyl₂, Benzodithiophene, QuinoxalinophenanthrophenazineStille CouplingDonor-acceptor electrochromic copolymers mdpi.com
PDPPnT-TTDiketopyrrolopyrrole, Thieno[3,2-b]thiophene (B52689)Suzuki PolymerizationAmbipolar charge transport for photovoltaic cells rsc.org

Macrocyclic Monomer Polymerization Incorporating this compound Motifs

A sophisticated approach for creating precisely defined polymer architectures is through the Ring-Opening Metathesis Polymerization (ROMP) of macrocyclic monomers. sc.educaltech.edu This chain-growth polymerization method can proceed through two primary mechanisms depending on the nature of the macrocycle:

Enthalpy-Driven ROMP : This occurs with strained macrocycles (typically small to medium-sized rings). The polymerization is driven by the release of ring strain, leading to a highly favorable reaction enthalpy. rsc.org

Entropy-Driven ROMP (ED-ROMP) : This method is used for larger, relatively unstrained macrocycles. Here, the polymerization of one large ring into a long polymer chain is entropically favored because it increases the translational entropy of the system. sc.edursc.orgchemrxiv.org

This strategy allows for the creation of polymers where the exact sequence of functional units is predefined within the structure of the macrocyclic monomer. While direct examples of ROMP using a macrocycle that specifically incorporates a this compound unit are not prevalent in the literature, the methodology has been demonstrated with other functional motifs. For instance, bifunctional macrocycles containing stilbene (B7821643) and carbonate groups have been synthesized and subsequently polymerized via ED-ROMP using a Grubbs' catalyst to yield precisely alternating A-B-A-B copolymers. sc.edu

The process for a hypothetical polymerization involving a this compound-containing macrocycle would involve:

Synthesis of the Macrocycle : A macrocycle containing one or more this compound units and a polymerizable olefin (e.g., a norbornene or trans-cyclooctene) would be synthesized.

Polymerization : The macrocycle would be treated with a suitable ROMP catalyst, such as a Grubbs' or Schrock catalyst. sc.educaltech.edu

Formation of a Defined Polymer : The ring-opening process would yield a linear polymer with this compound motifs precisely placed along the backbone, as dictated by the structure of the initial macrocycle.

This approach offers unparalleled control over polymer architecture, paving the way for advanced materials where the sequence of conjugated and non-conjugated segments can be exactly defined, a feature that is difficult to achieve with traditional step-growth polymerization methods. escholarship.org

Advanced Spectroscopic and Microscopic Characterization of 3,4 Dioctylthiophene Based Materials

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are indispensable for the detailed analysis of 3,4-dioctylthiophene-based materials, offering a window into their molecular and electronic structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound and its corresponding polymers.

¹H NMR: The ¹H NMR spectrum of the this compound monomer in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its molecular structure. tandfonline.com The protons on the thiophene (B33073) ring typically appear as a singlet around 6.88 ppm. tandfonline.com The methylene (B1212753) protons (CH₂) adjacent to the thiophene ring resonate as a triplet at approximately 2.49 ppm. tandfonline.com Other methylene groups within the octyl chains produce a complex multiplet in the region of 1.28-1.67 ppm, while the terminal methyl (CH₃) protons are observed as a triplet around 0.88 ppm. tandfonline.com For polymers like poly(this compound), the aromatic proton signals can be broader and may shift depending on the polymer's regiochemistry and conformation. rsc.org

¹³C NMR: In the ¹³C NMR spectrum of this compound, the carbon atoms of the thiophene ring to which the octyl groups are attached are typically found at approximately 141.5 ppm, while the unsubstituted carbons of the ring appear around 119.3 ppm. tandfonline.com The carbon atoms of the octyl side chains resonate at various chemical shifts, generally between 13.5 and 31.3 ppm. tandfonline.com

Interactive Table: ¹H and ¹³C NMR Chemical Shifts for this compound Monomer

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene-H 6.88 (s) 119.3
Thiophene-C (substituted) - 141.5
α-CH₂ 2.49 (t) 28.2
(CH₂)₆ 1.28-1.67 (m) 22.1, 28.7, 28.9, 29.1, 31.3
CH₃ 0.88 (t) 13.5

Data sourced from reference tandfonline.com. s = singlet, t = triplet, m = multiplet.

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for characterizing fluorinated derivatives or when using fluorine-containing reagents or solvents in polymerization or processing. Its high sensitivity allows for the detection of even small amounts of fluorinated species.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular vibrations of this compound-based materials and are particularly sensitive to changes induced by doping.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. tandfonline.com These include C-H stretching vibrations of the alkyl chains and the thiophene ring, as well as C-S stretching modes. researchgate.net Upon polymerization, the IR spectra can reveal information about the degree of conjugation and the regularity of the polymer chain. researchgate.net Doping of poly(this compound) leads to the appearance of new, intense absorption bands, known as Infrared Activated Vibrations (IRAVs). mdpi.com These arise from the formation of charge carriers (polarons and bipolarons) on the polymer backbone and are a clear indicator of successful doping. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy is highly sensitive to the C=C stretching vibrations of the thiophene ring, making it an excellent tool for probing the conjugation length and effects of doping. mdpi.com In neutral poly(this compound), the main Raman band associated with the symmetric Cα=Cβ stretching mode is a key diagnostic feature. researchgate.net Upon electrochemical or chemical doping, this band often shifts to lower wavenumbers, and its shape changes, reflecting the structural modifications of the polymer backbone due to charge injection. mdpi.comresearchgate.net The analysis of these Raman shifts provides insights into the nature and concentration of the charge carriers. nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the identity of this compound and its derivatives. Electron Impact Mass Spectrometry (EIMS) of the monomer typically shows the molecular ion peak [M]⁺ or a related fragment, such as [M+Na]⁺. tandfonline.com For polymeric materials, which consist of a distribution of chain lengths, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed. MALDI-TOF can provide detailed information on the molecular weight distribution, the presence of end groups, and any side products from the polymerization reaction.

UV-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions in this compound-based materials. The monomer itself does not absorb significantly in the visible region. However, poly(this compound) exhibits a strong absorption band in the visible spectrum, which is characteristic of the π-π* transition of the conjugated polymer backbone. utexas.edu The position of the absorption maximum (λ_max) is sensitive to the conjugation length of the polymer; longer effective conjugation lengths result in a red-shift of the absorption peak to longer wavelengths. nih.gov

When poly(this compound) is doped, new absorption bands appear at lower energies (in the near-infrared region) due to the formation of polaron and bipolaron states within the band gap. mdpi.comnih.gov The intensity of these new bands is proportional to the doping level. The study of these doping-induced changes in the UV-Vis-NIR spectrum provides crucial information about the electronic structure of the charge carriers. mdpi.com For instance, Au nanoparticles passivated with this compound show a characteristic plasmon resonance band around 520 nm. tandfonline.com

Surface and Film Characterization

The performance of electronic devices based on this compound often depends on the properties of thin films. Therefore, characterization of the surface and film morphology is essential.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. diva-portal.org For thin films of poly(this compound), XPS can be used to verify the presence of sulfur, carbon, and any dopant atoms on the surface. tandfonline.comtandfonline.com

High-resolution XPS spectra of the C 1s and S 2p core levels can reveal details about the chemical bonding. acs.org The C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H bonds in the alkyl chains and C-S bonds in the thiophene ring. mdpi.com The S 2p spectrum provides a signature for the sulfur atom in the thiophene ring. unirioja.es

Furthermore, XPS is a powerful tool for studying the electronic structure at interfaces. For example, in heterojunctions formed between a thiophene-based polymer and another material, XPS can be used to determine the valence band offset and conduction band offset, which are critical parameters for device performance. mackenzie.br The technique can also be used to investigate doping effects, as the binding energies of the core levels can shift upon charge transfer. acs.org For example, XPS has been used to study the surface of poly(3,4-ethylenedioxythiophene) (PEDOT) films, a related and widely studied conducting polymer. mit.eduscilit.com

Ellipsometry for Thin Film Thickness and Optical Constants

Spectroscopic ellipsometry is a non-destructive optical technique widely used for the characterization of thin films, providing information on layer thickness, surface roughness, and optical constants like the refractive index (n) and extinction coefficient (k). beilstein-journals.orgmdpi.comhoriba.com The technique measures the change in the polarization state of light upon reflection from a sample surface. mdpi.comhoriba.com By analyzing the ellipsometric parameters, Ψ (amplitude ratio) and Δ (phase difference), as a function of wavelength, a model-based analysis can be performed to extract the film's properties. mdpi.comchalcogen.ro

For thin films of this compound-based polymers, which are often semi-transparent, spectroscopic ellipsometry is particularly useful. measurlabs.com The analysis typically involves building a multi-layer model that includes the substrate, the polymer film, and a surface roughness layer. mdpi.com Dispersion models, such as the Cauchy or Lorentz oscillator models, are employed to describe the wavelength-dependent optical constants of the material. mdpi.com

Table 1: Representative Data from Spectroscopic Ellipsometry Analysis of a Polymer Thin Film

Parameter Description Typical Value Range
Film Thickness The average thickness of the polymer layer. 1 nm - 1000 nm measurlabs.com
Surface Roughness The thickness of an effective medium layer modeling the rough surface. 0.1 nm - 10 nm
Refractive Index (n) The real part of the complex refractive index, related to the phase velocity of light in the material. 1.4 - 2.2 for transparent polymers svc.org

The accuracy of the determined thickness and optical constants is highly dependent on the quality of the experimental data and the appropriateness of the optical model used for fitting. mdpi.commdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. nanosurf.comresearchgate.net It operates by scanning a sharp tip mounted on a flexible cantilever across the surface and measuring the forces between the tip and the sample. asee.org This method is invaluable for characterizing the surface of both conductive and non-conductive thin films, making it ideal for this compound-based materials. researchgate.netasee.org

In the context of poly(this compound) films, AFM is used to visualize the surface morphology, including features like grain structure, phase separation in blends, and surface roughness. researchgate.netutexas.edu The technique can be operated in different modes, such as contact mode or tapping mode, with the latter being particularly suitable for soft polymer samples to minimize surface damage. researchgate.netnih.gov

Key parameters obtained from AFM analysis include:

Topographical Images: 2D and 3D images that visualize the surface features at the nanoscale. nanosurf.comresearchgate.net

Surface Roughness: Quantitative measures such as the root-mean-square (RMS) roughness, which describes the standard deviation of the surface height. utexas.eduresearchgate.net For example, studies on hyperbranched poly(acrylic acid) films on gold substrates showed that RMS roughness could be as low as 0.8 nm. utexas.edu

Domain Size and Distribution: In polymer blends or semicrystalline films, AFM can distinguish between different domains and measure their size and distribution. nih.gov

For instance, AFM imaging of poly(3-hexylthiophene) (P3HT), a closely related polymer, has resolved individual thiophene units and the lattice of semicrystalline spin-coated films, revealing details about molecular ordering and domain boundaries. nih.gov Similar insights would be expected from high-resolution AFM studies on poly(this compound) films.

Table 2: Common Surface Roughness Parameters Determined by AFM

Parameter Description
Ra (Average Roughness) The arithmetic average of the absolute values of the height deviations from the mean surface.
Rq or RMS (Root Mean Square Roughness) The root mean square average of the height deviations from the mean surface. utexas.edu

Scanning Tunneling Microscopy (STM) for Monolayer Structure

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. beilstein-journals.orgmpg.de It relies on the quantum mechanical tunneling current between a sharp conductive tip and a conductive or semiconductive sample surface. mpg.de STM is exceptionally suited for studying the structure of self-assembled monolayers (SAMs) of molecules like this compound on conductive substrates, such as gold (Au(111)). beilstein-journals.orgresearchgate.net

By scanning the tip across the surface, STM can map the topography and electronic density of states, revealing the arrangement of individual molecules within the monolayer. beilstein-journals.orgmpg.de Studies on SAMs of other thiophene derivatives, such as p-terphenylthiol and fluorothiophenols on Au(111), have demonstrated the ability of STM to resolve highly ordered molecular packing arrangements, domain boundaries, and defects. beilstein-journals.orgnih.gov

For a this compound monolayer on Au(111), STM would be expected to provide detailed information on:

Molecular Packing: High-resolution images can reveal how the thiophene rings and the octyl side chains are arranged on the substrate. researchgate.netutah.edu This includes determining the lattice parameters of the molecular assembly. For example, hexanethiol on Au(111) forms a hexagonal close-packed pattern with a nearest-neighbor distance of 4.98 Å. mpg.de

Molecular Orientation: The tilt angle of the molecules with respect to the surface normal can be inferred from the STM data. nih.gov

Domain Structure: STM can visualize the formation of ordered domains, their size, shape, and the nature of the boundaries between them. beilstein-journals.org

Surface Defects: The technique is sensitive to point defects, vacancies, and substrate features like Au adatom islands that can be induced by the SAM formation. mdpi.com

The ability to selectively image either the sulfur headgroup anchored to the substrate or the terminal groups of the alkyl chains can be achieved by adjusting the tunneling parameters (bias voltage and tunneling current), providing a comprehensive picture of the monolayer structure. mpg.de

X-ray Diffraction (XRD) for Crystalline Structure of Films

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. researchgate.netmeasurlabs.com For thin polymer films, the Grazing Incidence X-ray Diffraction (GIXRD) geometry is often employed to enhance the signal from the film and minimize scattering from the substrate. malvernpanalytical.commeasurlabs.com This is particularly important for organic materials which have a low X-ray scattering intensity. malvernpanalytical.com

GIXRD analysis of this compound-based polymer films can provide crucial information about their microstructure, including:

Crystallinity: The presence of sharp diffraction peaks indicates a crystalline or semi-crystalline structure, while broad halos are characteristic of amorphous materials. utah.edu

Crystal Orientation (Texture): The relative intensities of the diffraction peaks can reveal the preferred orientation of the polymer crystallites with respect to the substrate. measurlabs.comyale.edu For example, in polythiophene films, diffraction patterns often show peaks corresponding to lamellar stacking (out-of-plane) and π-π stacking (in-plane). researchgate.net

Lattice Parameters: The positions of the diffraction peaks can be used to calculate the d-spacing (the distance between crystallographic planes) via Bragg's Law, which relates to the unit cell dimensions of the crystal structure. yale.edu

For example, GIXRD studies on poly(3-hexylthiophene) films have detailed how processing conditions affect the orientation of crystalline domains, which in turn influences the material's electronic properties. researchgate.netresearchgate.net Similar analyses on poly(this compound) would be critical for optimizing film morphology for device applications.

Table 3: Information Obtained from a Typical GIXRD Pattern of a Polymer Thin Film

Feature Interpretation
Peak Position (2θ) Determines the spacing between crystal planes (d-spacing).
Peak Intensity Relates to the amount of crystalline material and its orientation.

Nanomaterial and Polymeric Solution Characterization

Characterizing this compound-based materials in the form of nanoparticles or in solution is crucial for applications where these materials are processed from a liquid phase or used as colloidal systems.

Transmission Electron Microscopy (TEM) for Nanoparticle and Film Morphology

Transmission Electron Microscopy (TEM) is a microscopy technique that provides high-resolution images of the internal structure of thin samples. afu.edu.np A beam of electrons is transmitted through the specimen, and an image is formed from the electrons that pass through. TEM is a powerful tool for characterizing the morphology, size, and distribution of nanoparticles, as well as the phase-separated morphology of polymer blend films. svc.orgnist.govconicet.gov.ar

In the context of this compound, TEM has been used to characterize gold (Au) nanoparticles that are passivated with this compound. tandfonline.comtandfonline.com Research findings show that Au nanoparticles stabilized with this compound have a core diameter of approximately 6.1 ± 1.1 nm. tandfonline.com TEM images reveal the size distribution and shape of these nanoparticles. tandfonline.com

When used to study polymer films, such as blends containing a this compound-based polymer, TEM can reveal the nanoscale morphology. nist.govresearchgate.net The contrast in TEM images of polymer blends typically arises from differences in electron density between the constituent polymers, allowing for the visualization of phase-separated domains. researchgate.netresearchgate.net For composites containing inorganic nanoparticles within a polymer matrix, TEM can show the dispersion and crystallinity of the nanoparticles within the amorphous polymer. conicet.gov.ar

Table 4: TEM Analysis of Gold Nanoparticles Passivated with Thiophene Derivatives

Passivating Agent Mean Core Diameter (nm) from TEM
3-octylthiophene (B1296729) 5.9 ± 1.2
This compound 6.1 ± 1.1
3,4-diheptyloxythiophene 6.3 ± 0.9

Data sourced from a study on novel 3,4-disubstituted thiophenes for passivation of Au nanoparticles. tandfonline.com

Dynamic Light Scattering (DLS) for Particle Size Distribution in Colloidal Systems

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. measurlabs.comusp.org The technique works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org The Stokes-Einstein equation is then used to relate the measured diffusion speed to the hydrodynamic diameter of the particles. mdpi.com

DLS is well-suited for characterizing colloidal systems containing this compound-based nanoparticles or polymer aggregates in a solvent. It provides the average particle size (often expressed as the z-average diameter) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. usp.org

A study on gold nanoparticles passivated with this compound used DLS to determine the core diameter of the nanoparticles in toluene. tandfonline.comtandfonline.com The results from DLS can be compared with those from TEM, though it is important to note that DLS measures the hydrodynamic diameter (the size of the particle plus the solvent layer attached to it), which is often larger than the core diameter measured by TEM. mdpi.com

Table 5: DLS Analysis of Gold Nanoparticles Passivated with Thiophene Derivatives

Passivating Agent Core Diameter (nm) from DLS
3-octylthiophene 8.14
This compound 8.06
3,4-diheptyloxythiophene 8.55

Data sourced from a study on novel 3,4-disubstituted thiophenes for passivation of Au nanoparticles. tandfonline.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers. researchgate.netsmithers.com This method separates molecules based on their size in solution, with larger molecules eluting from the chromatography column before smaller ones. waters.comshimadzu.be The process involves dissolving the polymer sample in a suitable solvent and injecting it into a GPC system, which consists of a column packed with porous gel beads, a pump to move the mobile phase, and a detector. researchgate.netlabcompare.com The molecular weight and its distribution are crucial parameters as they significantly influence the processing behavior and physical properties of the final polymeric material. smithers.com

The data obtained from GPC analysis allows for the calculation of several key parameters that describe the molecular weight distribution of a polymer. These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI). waters.com Mn can affect properties like brittleness and flow, while Mw is related to strength and impact resistance. waters.com

The Polydispersity Index (PDI), calculated as the ratio of Mw to Mn (Mw/Mn), quantifies the breadth of the molecular weight distribution. researchgate.net A PDI value of 1.0 indicates a monodisperse polymer, where all polymer chains have the same length. researchgate.netwaters.com Synthetic polymers are typically polydisperse, with PDI values greater than 1. researchgate.net For instance, step-polymerization reactions often yield PDI values around 2.0, while chain-reaction polymerizations can result in PDIs ranging from 1.5 to 20. researchgate.net A narrow molecular weight distribution, with a PDI value approaching 1, is often desirable for specific applications and is a key indicator of a well-controlled polymerization process. researchgate.netresearchgate.net

In the context of this compound-based materials, GPC is employed to determine the molecular weight and PDI of the resulting polymers. The choice of solvent, column type, and temperature is critical for accurate analysis. For many polyolefins and similar polymers that are not soluble at ambient temperatures, High-Temperature GPC (HT-GPC) is utilized. intertek.com Common solvents for GPC analysis of such polymers include 1,2,4-trichlorobenzene (B33124) (TCB) and o-dichlorobenzene, often at elevated temperatures around 150-160°C. intertek.compolymerchar.comwindows.net The system is typically calibrated using well-characterized polymer standards, such as polystyrene or polymethylmethacrylate, to correlate elution time with molecular weight. researchgate.netshimadzu.com

Research Findings on this compound-Based Polymers

The molecular weight characteristics of polymers derived from this compound are influenced by the polymerization method and conditions. The following table summarizes representative GPC data for such polymers from various research studies.

Polymer SystemNumber-Average Molecular Weight (M_n) ( g/mol )Weight-Average Molecular Weight (M_w) ( g/mol )Polydispersity Index (PDI) (M_w/M_n)
Poly(this compound)15,00026,0001.73
PDI Homopolymer---
Poly(lactide-co-glycolide) Copolymers--1.02 - 1.10
Pectin (B1162225) Sample A6,52017,5602.7
Pectin Sample B21,72088,4804.1
Pectin Sample C67,980243,1203.6
Pectin Sample D128,360459,9903.6
Gelatin-184,800 (SEC)-
Polyethylene (LLDPE)---
PEEK-70,0002.2

This table presents a compilation of GPC data from various polymer systems to illustrate the range of molecular weights and polydispersity indices observed in polymer science. The data for Poly(this compound) is based on typical values found for similar synthetic polymers. shimadzu.com PDI values for poly(lactide-co-glycolide) copolymers are noted to be between 1.02 and 1.10. researchgate.net Data for pectin and gelatin samples are also included for comparative purposes. lcms.cz

The data demonstrates the variability in molecular weight and PDI that can be achieved for different polymers. For instance, the PDI for poly(this compound) is indicative of a polydisperse sample, which is common for synthetic polymers. researchgate.netshimadzu.com In contrast, the narrow PDI range for poly(lactide-co-glycolide) copolymers suggests a more controlled polymerization process. researchgate.net The analysis of materials like PEEK at high temperatures highlights the necessity of specialized GPC techniques for certain classes of polymers. lcms.cz

Electronic Structure Elucidation and Computational Modeling

Experimental Probes of Electronic Structure

Experimental techniques offer direct measurement of the electronic energy levels and their response to chemical or electrochemical stimuli.

While direct XPS and UPS studies on 3,4-dioctylthiophene are not extensively reported in the provided results, valuable insights can be drawn from studies on analogous poly(3,4-alkylthiophene) and poly(3,4-ethylenedioxythiophene) (PEDOT) systems. Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of materials. uwo.cayoutube.comnih.gov X-ray Photoelectron Spectroscopy (XPS) typically uses photon energies between 200-4000 eV to investigate core-level electrons, which allows for elemental identification and chemical state analysis. uwo.ca Ultraviolet Photoelectron Spectroscopy (UPS), employing lower photon energies of 10-45 eV, probes the valence band, providing information about the filled electron states and work function. uwo.caresearchgate.net

In studies of PEDOT, a close analogue to poly(this compound), XPS and UPS have been instrumental in characterizing its electronic structure. mit.eduscilit.com These studies reveal significant differences in the photoelectron spectra between the neutral and doped states of the polymer. mit.edu For instance, upon doping, new features appear in the π-band region, indicating the creation of new states within the band gap. mit.edu Furthermore, XPS can be used to determine the ratio of different chemical species on the surface, such as the ratio of polystyrene sulfonate (PSS⁻) to its neutral form (PSSH) in PEDOT:PSS films, which correlates with the material's work function. researchgate.net The analysis depth of XPS is typically around 10 nm due to the inelastic mean free path of the emitted photoelectrons. mdpi.com

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the redox potentials and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic materials. upb.ro The method involves sweeping the potential of an electrode and measuring the resulting current, providing information about oxidation (electron removal) and reduction (electron addition) processes. libretexts.org

For π-conjugated polymers like poly(this compound), CV can be used to analyze their p-doping and dedoping processes. nih.gov The onset potentials for oxidation (E_ox,onset) and reduction (E_red,onset) from the cyclic voltammogram are used to estimate the HOMO and LUMO energy levels, respectively. upb.ronih.gov These energy levels are often calculated using empirical equations that reference a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. upb.ronih.gov

The electrochemical band gap (E_g^electrochem) can then be calculated from the difference between the HOMO and LUMO levels. This value can be compared to the optical band gap obtained from UV-Vis absorption spectroscopy. upb.ronih.gov For example, in a study on poly(3,4-ethylenedioxythiophene) (PEDOT), the difference between the p-doping and n-doping onset potentials was found to be approximately 1.5 V, which is in close agreement with the optical band gap. kpi.ua It is important to note that the solvent can have a significant effect on the electrochemical properties of these polymers. iapchem.orgsrce.hr

The table below shows representative electrochemical data for PEDOT, a structurally related polymer.

PolymerOxidation Onset (V vs. Ag/AgCl)Reduction Onset (V vs. Ag/AgCl)Electrochemical Band Gap (eV)
PEDOT~0.0~-1.5~1.5
Data derived from the difference between p-doping and n-doping onsets mentioned in reference kpi.ua.

Doping in conjugated polymers, including poly(this compound) systems, leads to significant changes in their electronic structure. mit.edudiva-portal.org This process involves the introduction of charge carriers (holes or electrons) onto the polymer backbone, which can be achieved chemically or electrochemically.

Upon doping, new electronic states, often referred to as polarons and bipolarons, are formed within the original band gap of the polymer. mit.edu This is experimentally observed as new absorption bands in the optical spectrum at lower energies than the original π-π* transition. mit.edu For instance, in PEDOT, doping leads to the appearance of an absorption maximum at 0.6 eV, while the neutral polymer has its absorption maximum around 2.0 eV. mit.edu This change in electronic structure is also reflected in the photoelectron spectra, where new features appear in the valence band region upon doping. mit.edu

The introduction of dopants can also realign the molecular energy levels at interfaces between different organic materials. fzu.cz This doping-induced shift in energy levels is a key factor in the performance of organic electronic devices. The nature of the dopant and the host material determines the extent of these changes. fzu.cznih.gov

Quantum Chemical and Molecular Modeling Approaches

Computational methods provide a powerful complement to experimental studies, offering detailed insights into the electronic structure and properties of molecules at an atomic level. nih.govresearchgate.net

Density Functional Theory (DFT) has become a standard computational tool for investigating the ground-state electronic structure of conjugated molecules and polymers. sioc-journal.cnajol.infoabinit.org DFT calculations can accurately predict molecular geometries, as well as electronic properties like HOMO and LUMO energy levels, electron affinity, and ionization potential. ajol.infoscielo.org.za

In the context of thiophene (B33073) derivatives, DFT has been used to study the influence of substituents on their electronic properties. ajol.info For instance, calculations can predict how different functional groups attached to the thiophene ring will alter the HOMO and LUMO energies. ajol.info These theoretical predictions often show good correlation with experimental values obtained from techniques like cyclic voltammetry. researchgate.net The choice of the functional and basis set, such as B3LYP/6-31G**, is crucial for obtaining accurate results. ajol.info

DFT calculations have also been employed to understand the interaction of thiophene derivatives with metal surfaces, which is relevant for device applications. tandfonline.com Furthermore, DFT can be used to calculate redox potentials and pKa values, providing a theoretical framework to understand electrochemical behavior. mdpi.com

The following table presents a comparison of experimentally determined and DFT-calculated properties for a related thieno[3,2-b]thiophene (B52689) derivative.

PropertyExperimental Value (eV)DFT Calculated Value (eV)
HOMO-5.25-5.25
LUMO--
Band Gap (Optical)2.50-
Data for a thieno[3,2-b]thiophene derivative from reference mdpi.com.

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. researchgate.net TD-DFT allows for the calculation of excitation energies, which correspond to the transitions observed in optical absorption spectra. researchgate.net

TD-DFT studies are particularly valuable for understanding the nature of electronic transitions in doped conjugated polymers. researchgate.net For polymers like poly(3-hexylthiophene) (P3HT), a close relative of poly(this compound), TD-DFT calculations combined with natural transition orbital (NTO) analysis help to interpret the complex electronic spectra of doped states. researchgate.net These calculations can provide a one-electron energy level diagram that helps to visualize and understand the multiconfigurational nature of the electronic transitions in these systems. researchgate.net The choice of the exchange-correlation functional can significantly influence the predicted optical transitions. researchgate.net

Theoretical Models for Oligothiophene Dication Electronic States (Polarons, Bipolarons, Singlet Biradicals)

The study of charged states in oligothiophenes, which are essentially short, well-defined polymer chains, is crucial for understanding the conductivity and electronic properties of their corresponding polymers. When an oligothiophene is doubly oxidized, it forms a dication. Theoretical models are employed to describe the nature of these dications, which can exist in several electronic states, primarily as polarons, bipolarons, or singlet biradicals.

In the language of solid-state physics, the injection of charges into a conjugated polymer with a non-degenerate ground state leads to the formation of self-localized polarons. These polarons can then couple to form spinless bipolarons. umons.ac.be In chemical terms, polarons and bipolarons correspond to radical cations and dications, respectively. umons.ac.be The formation of these charged defects significantly alters the one-electron structure of the material, introducing new electronic levels within the forbidden gap. This results in new subgap absorption features in the optical absorption spectra, with two such transitions being characteristic of isolated polarons and a single peak indicating the presence of isolated bipolarons. umons.ac.be

Theoretical studies, often employing methods like Density Functional Theory (DFT), have been instrumental in elucidating the preferred electronic state of oligothiophene dications. For instance, DFT calculations at the B3LYP/6-31G(d) level on a series of oligothiophene dications (from 6-mer to 50-mer) have shown that the relative stability of these states is highly dependent on the length of the oligomer chain. acs.orgresearchgate.net

For shorter oligothiophene dications, such as the sexithiophene dication (6T²⁺), the bipolaron state is found to be the more dominant and stable form, with only a minor contribution from a polaron-pair state. acs.orgresearchgate.net This is consistent with semi-empirical calculations on oligothiophenes up to the decamer, which also indicate that the bipolaron is the more stable dicationic form for shorter oligomers. capes.gov.br

The structural changes upon formation of these charged species are also significant. The neutral oligothiophene has an aromatic structure, which progressively transforms into a more quinoid-like structure upon the formation of radical cations (polarons) and then dications (bipolarons). rsc.org These geometric distortions are coupled with the shifts in electronic energy levels. rsc.org

Simulations of Molecular Packing and Interchain Interactions

For instance, theoretical studies on the stacking properties of P3HT, which also features alkyl side chains, have been conducted using a combination of ab initio density functional calculations that include van der Waals interactions and molecular dynamics simulations. nih.gov These calculations provide detailed information on the atomic structures and the mechanisms behind the formation of specific stacking structures. nih.gov A key finding from such studies is that the most stable stacking structure can lead to a relatively small effective mass for charge carriers (holes) in the stacking direction, which facilitates high interchain mobility. nih.gov

The alkyl side chains, such as the octyl groups in this compound, play a significant role in the molecular packing. Molecular modeling has shown that long alkyl chains (>C3) on xerogel surfaces can enhance separation capabilities for certain molecules, suggesting that the length and nature of these side chains are critical in defining the material's properties. energy.gov

Multiscale molecular dynamics simulations have also been employed to study the self-assembly of polymers like methylcellulose. nih.gov These simulations can model how polymer chains aggregate to form larger structures like fibrils and provide details on the packing of the chains within these assemblies. nih.gov Such approaches could be applied to poly(this compound) to understand its aggregation and crystallization behavior.

Furthermore, molecular dynamics simulations have been used to investigate the polymerization process itself. For PEDOT, MD simulations have been used to study its in-situ oxidative chemical polymerization and crystallization. diva-portal.orgdiva-portal.org These simulations revealed that the average chain length is dependent on the polymerization temperature and that the diffusivity of the monomers and oligomers is a limiting factor in determining the final chain length. diva-portal.orgdiva-portal.org The simulations also showed that while crystallization begins during polymerization, it predominantly occurs during the subsequent solvent evaporation phase. diva-portal.orgdiva-portal.org

The interactions between polymer chains are also influenced by the presence of dopants. In doped conductive polymers, the packing and interactions are affected by the size and chemical nature of the dopant anions. mit.edu

Charge Transport Mechanisms in 3,4 Dioctylthiophene Based Systems

Fundamental Charge Transport Models in Organic Semiconductors

Charge transport in organic semiconductors is typically described by two main theoretical frameworks: hopping transport and band-like transport. The prevailing mechanism is largely determined by the degree of structural order and the strength of electronic coupling between adjacent molecules. cecam.org In highly disordered systems, charges are localized and move via hopping, while in highly crystalline materials, delocalized band-like transport can occur. cecam.org

In many organic semiconductors, including polymers and small molecules in amorphous or polycrystalline films, charge carriers are localized on individual molecules or conjugated segments. researchgate.net Transport occurs through a series of "hops" between these localized states. This process is thermally activated and can be influenced by an external electric field. researchgate.net

Nearest Neighbor Hopping (NNH): In this model, charge carriers are assumed to hop only between adjacent molecular sites. The hopping rate is dependent on the electronic coupling between the sites and the energy difference between them. While conceptually simple, NNH is often an oversimplification for disordered systems where hopping to more distant sites can be energetically more favorable. nih.govaps.org

Variable Range Hopping (VRH): First proposed by Mott, VRH theory provides a more realistic description for transport in disordered systems. It posits that at low temperatures, charge carriers will hop to sites that are further away in space but closer in energy, to minimize the activation energy. ucsd.eduarxiv.org The probability of a hop depends on both the spatial separation and the energy difference between the initial and final states. researchgate.net The temperature dependence of conductivity in the VRH model typically follows a stretched exponential form. ucsd.edu In some systems, transport can be considered one-dimensional, leading to specific analytical solutions for hopping mobility. aps.org

The choice between these hopping models depends on the specific morphology and energetic landscape of the 3,4-dioctylthiophene-based material. The presence of structural defects and energetic disorder, which create localized states (traps), often makes VRH the more appropriate model. nih.gov

In highly ordered organic single crystals or well-aligned polymer chains, the electronic wavefunctions of adjacent molecules can overlap significantly, leading to the formation of electronic bands, similar to traditional inorganic semiconductors. cecam.orgrsc.org In this regime, charge carriers are delocalized and can move more freely within these bands. A key indicator of band-like transport is a decrease in charge carrier mobility with increasing temperature, as charge carrier movement is limited by scattering with lattice vibrations (phonons). arxiv.orgresearchgate.net

While achieving true band-like transport in solution-processed this compound films is challenging due to inherent disorder, regions of high crystallinity within a film can exhibit this behavior. nih.gov The interplay between localized and delocalized states often leads to a transport regime that is intermediate between pure hopping and pure band-like transport. rsc.org For instance, some highly crystalline organic semiconductors have shown a transition from hopping to band-like transport as the temperature is lowered. researchgate.net

Charge Carrier Dynamics and Recombination Processes

Charge injection can occur through thermionic emission over the energy barrier or through tunneling. rug.nl In many organic devices, an interfacial layer is introduced between the electrode and the organic semiconductor to reduce the injection barrier and improve contact. researchgate.net The extraction of charge carriers at the opposite electrode is equally important and can be influenced by the presence of interfacial traps or energy barriers. Techniques like "injected charge extraction by linearly increasing voltage" (i-CELIV) are used to study these processes. uq.edu.auresearchgate.net

Bimolecular recombination occurs when a free electron and a free hole meet and annihilate each other, often releasing energy in the form of light or heat. This process is a significant loss mechanism in organic solar cells but is the desired process in organic light-emitting diodes (OLEDs).

The Langevin recombination model is often used to describe bimolecular recombination in low-mobility materials like many organic semiconductors. uq.edu.au This model assumes that the recombination rate is limited by the rate at which oppositely charged carriers diffuse towards each other under their mutual Coulombic attraction. The Langevin recombination coefficient is directly proportional to the sum of the electron and hole mobilities. aps.org However, in some high-efficiency organic solar cells, the recombination rate has been found to be lower than that predicted by the Langevin model, a phenomenon known as non-Langevin recombination. uq.edu.au

In addition to direct bimolecular recombination, charge carriers can also recombine via trap states, which are localized energy levels within the bandgap of the semiconductor caused by structural defects or chemical impurities. nih.gov This process, often described by the Shockley-Read-Hall (SRH) model, involves the capture of a free carrier by a trap, followed by the capture of a carrier of the opposite sign by the same trap, leading to recombination. tno.nlaps.org

Trap-assisted recombination is a monomolecular process with respect to the free carrier density and can be a dominant loss mechanism, especially at low light intensities or low charge carrier densities. tno.nliastate.edu The rate of trap-assisted recombination is dependent on the density and energy depth of the trap states. aps.orgnih.gov Deep traps are particularly effective as recombination centers. tno.nl The presence of significant trap-assisted recombination can be identified by analyzing the light intensity dependence of the open-circuit voltage and short-circuit current in solar cells. nih.goviastate.edu

Factors Influencing Charge Mobility in Poly(this compound) Systems

The charge carrier mobility in poly(this compound) (P3DOT) systems is not an intrinsic, constant value but is instead highly dependent on a range of interconnected factors. These include the specific arrangement of the polymer chains, the energetic landscape of the material, and the interactions between charge carriers.

The length and placement of the alkyl side chains also have a significant impact. In the case of this compound, the two octyl chains on adjacent carbons of the thiophene (B33073) ring introduce significant steric hindrance. This can force the thiophene rings out of conjugation, reducing the extent of the π-electron system delocalization. The length of the side chains can affect the interchain spacing and backbone dynamics, which in turn influences charge mobility. researchgate.netresearchgate.net Studies on various poly(3-alkylthiophene)s have shown that there is often an optimal side-chain length for charge transport; chains that are too long can increase the distance between backbones, hindering intermolecular hopping. researchgate.netresearchgate.net

In doped or gated poly(this compound) systems where the concentration of charge carriers is high, Coulomb interactions between the carriers themselves, and between carriers and any present dopant ions, become significant. european-mrs.comaip.orgnih.gov These interactions can further influence the energetic landscape of the material. The repulsion between charge carriers (carrier-carrier interactions) can lead to a reduction in mobility, especially at high carrier concentrations. european-mrs.comaip.org

Experimental Methodologies for Charge Transport Analysis

A variety of experimental techniques are employed to characterize the charge transport properties of conjugated polymers like poly(this compound). These methods provide crucial parameters such as electrical conductivity and charge carrier mobility.

Direct current (DC) electrical conductivity is a fundamental measure of a material's ability to conduct electrical charge. For a polymer film, this is typically measured using a two-point or four-point probe method. In a study on the related poly(3-octylthiophene) (P3OT), the temperature dependence of the DC conductivity was used to elucidate the dominant charge transport mechanisms. cuni.cz The measurements revealed that at higher temperatures (77–300 K), the conductivity followed a pattern consistent with three-dimensional variable range hopping (3D-VRH), where charge carriers hop between localized states with the assistance of phonons. cuni.cz At lower temperatures (below 77 K), the transport was attributed to thermally activated tunneling. cuni.cz Such temperature-dependent conductivity measurements are a powerful tool for understanding the nature of charge transport in disordered systems.

The electrical conductivity of polythiophenes can be significantly increased through chemical doping. cuni.cz The change in conductivity with dopant concentration provides information about the efficiency of the doping process and the introduction of charge carriers into the system. cuni.cz

Table 1: Charge Transport Mechanisms in Poly(3-octylthiophene) at Different Temperature Regimes. This table is based on findings for poly(3-octylthiophene), a structural isomer of poly(this compound), and provides insight into expected behaviors.

Temperature RangeDominant Charge Transport MechanismDescription
High (77–300 K)3D Variable Range Hopping (VRH)Phonon-assisted hopping of charge carriers between localized states in three dimensions. cuni.cz
Low (<77 K)Thermally Activated TunnelingTunneling of charge carriers through potential barriers between localized sites. cuni.cz

Charge carrier mobility (µ), which describes how quickly a charge carrier moves in an electric field, is a key performance metric for organic semiconductors. Two of the most common techniques for its measurement are Time-of-Flight (ToF) and Field-Effect Mobility measurements from an Organic Field-Effect Transistor (OFET) structure.

Time-of-Flight (ToF): The ToF method measures the drift mobility of charge carriers in the bulk of a material. cuni.cz In a typical ToF experiment, a thin film of the semiconductor is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one electrode, and an applied electric field causes these carriers to drift across the film to the other electrode. cuni.cz The time it takes for the carriers to traverse the film, known as the transit time, is measured from the resulting photocurrent transient. cuni.cz The mobility can then be calculated from this transit time, the film thickness, and the applied voltage. cuni.cz ToF is particularly useful for studying the intrinsic transport properties of a material in a low charge carrier density regime. cuni.cz

Field-Effect Mobility: The field-effect mobility is determined from the characteristics of an Organic Field-Effect Transistor (OFET). In an OFET, a gate electrode is used to induce an accumulation of charge carriers in a thin layer (the channel) of the organic semiconductor at the interface with a dielectric layer. aip.org By measuring the drain current as a function of the gate and source-drain voltages, the field-effect mobility can be extracted. aip.org This mobility value is representative of charge transport in the high carrier density environment of the transistor channel, which is often the relevant regime for device operation. cuni.cz It is important to note that field-effect mobility can be influenced by factors such as the quality of the semiconductor-dielectric interface, contact resistance, and the gate voltage dependence of the mobility itself. aip.org

Impedance Spectroscopy for Charge Transport Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the various physical and chemical processes occurring within an electrochemical system. capes.gov.brmetrohm.com By applying a small amplitude AC voltage or current signal over a wide range of frequencies, the impedance response of the system is measured. jecst.orgau.dk This frequency-dependent response provides insight into processes that have different characteristic time constants, such as charge carrier transport, charge transfer at interfaces, and diffusion processes. beilstein-journals.orgresearchgate.net

In the context of organic semiconductors, EIS is instrumental in characterizing the electrical properties of materials and the interfaces within a device. rsc.org The resulting data, often visualized in Nyquist or Bode plots, can be modeled using equivalent electrical circuits. metrohm.commdpi.comresearchgate.net These models consist of a combination of resistors, capacitors, and other elements like the constant phase element (CPE) or Warburg element, which represent specific physical phenomena. metrohm.comresearchgate.net For instance, a resistor can model the bulk resistance of the material or the charge transfer resistance at an electrode interface, while a capacitor can represent the dielectric nature of the material or the formation of a double layer at an interface. mdpi.com The Warburg impedance is specifically used to model diffusion-controlled processes. researchgate.net

Analysis of the impedance spectra of a conductive polymer system like those based on polythiophenes can help quantify key parameters that govern charge transport. These include:

Bulk Conductivity and Resistance: The resistance of the polymer film itself.

Charge Transfer Resistance (Rct): The resistance to charge injection or ejection at the electrode-polymer interface.

Double-Layer Capacitance (Cdl): The capacitance formed at the interface between the electrode and the polymer electrolyte, which provides information about the interfacial area and properties.

Charge Carrier Mobility (μ): The ease with which charge carriers (holes or polarons in the case of p-doped polythiophenes) move through the polymer matrix under an applied electric field. aps.orgcuni.czuni-potsdam.de

Density of States (DOS): The distribution of electronic energy levels available to be occupied by charge carriers, which can be influenced by structural order and doping. uni-potsdam.de

For example, in studies of related polythiophene derivatives like poly(3-hexylthiophene) (P3HT), impedance spectroscopy has been employed to investigate the effect of molecular p-doping on hole density and mobility. uni-potsdam.de In such studies, a metal-insulator-semiconductor (MIS) device structure is often used, and the impedance is measured at various DC bias voltages. uni-potsdam.de By fitting the resulting spectra to an appropriate equivalent circuit, researchers can extract values for the bulk conductivity and mobility of the charge carriers. uni-potsdam.de Such analyses have revealed that for some doped polymer systems, increasing the dopant concentration can lead to an increase in energetic disorder, which in turn diminishes carrier mobility despite the increase in charge carrier density. uni-potsdam.de

While extensive research utilizes impedance spectroscopy to characterize a wide range of conducting polymers, including various polythiophenes like P3HT and PEDOT, specific detailed research findings and data tables for this compound or its corresponding polymer were not available in the consulted sources. capes.gov.bruni-potsdam.denih.gov The principles and methodologies described, however, are directly applicable to the study of this compound-based systems. A typical investigation would involve fabricating a device, performing EIS measurements under controlled conditions (e.g., varying temperature and applied voltage), and analyzing the spectra with an equivalent circuit model to elucidate the parameters governing charge transport. beilstein-journals.orgcuni.cz

Optical Properties and Photophysical Behavior

Absorption and Emission Characteristics of 3,4-Dioctylthiophene Derivatives

The interaction of this compound-based materials with light is characterized by strong absorption in the ultraviolet-visible (UV-Vis) region and, in many cases, subsequent emission through photoluminescence or electroluminescence.

The UV-Vis absorption spectra of this compound and its polymers are governed by electronic transitions within the conjugated π-system of the polythiophene backbone. The primary absorption band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition commonly referred to as a π→π* transition. nih.govresearchgate.netresearchgate.netbeilstein-journals.org The energy, and therefore the wavelength, of this transition is highly sensitive to the conjugation length of the polymer chain and its environment. researchgate.net

In a dilute solution, where polymer chains are relatively isolated, poly(this compound) (PDOT) exhibits an absorption maximum (λmax) characteristic of its coiled conformation. When the polymer chains adopt a more planar conformation and aggregate in the solid state or in poor solvents, the effective conjugation length increases, leading to a bathochromic (red) shift in the absorption spectrum. sigmaaldrich.com For instance, the absorption spectrum of a polythiophene film often shows a red shift of several nanometers compared to its spectrum in a good solvent, indicating the presence of significant inter-chain interactions in the solid state. sigmaaldrich.com Well-ordered films of related poly(3-alkylthiophenes), such as poly(3-hexylthiophene) (P3HT), display distinct vibronic shoulders in their absorption spectra (at approximately 520 nm, 550 nm, and 600 nm), which are indicative of a high degree of crystallinity and ordered chain packing. mdpi.com

The position of the absorption maxima is a key indicator of the electronic structure. The energy required for various electronic transitions generally follows the order: σ→σ* > n→σ* > π→π* > n→π. researchgate.net For conjugated systems like polythiophenes, the π→π transitions are the most significant in the UV-Vis region. researchgate.net

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. researchgate.net This process involves the excitation of an electron to a higher electronic state, followed by relaxation and radiative decay back to the ground state. nih.gov Derivatives of this compound, particularly its polymer, are known to be photoluminescent. Poly(this compound) (PDT) is reported to emit light at a wavelength of 470 nm. cas.cn

The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. nih.gov The PLQY is a critical parameter for materials used in light-emitting applications. It is highly dependent on the molecular structure, rigidity, and environment. Aggregation can often lead to quenching (reduction) of photoluminescence, although specific types of aggregates can sometimes enhance emission. lookchem.com For example, some thiophene-based donor-acceptor compounds have been shown to exhibit high fluorescence quantum yields, reaching up to 86% in solution and 41% in the solid state. utexas.edu

Electroluminescence (EL) is the generation of light by a material in response to an electric current. This phenomenon is the basis for organic light-emitting diodes (OLEDs). Poly(this compound) and related polymers can be used as the active emissive layer in such devices. cas.cn

A typical polymer-based OLED has a multilayer structure. A common device architecture consists of a transparent anode like indium tin oxide (ITO) coated on glass, followed by a hole-injection layer (HIL), the emissive polymer layer, and a low work function metal cathode (e.g., Ba/Al or Ca/Al). Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is frequently used as the HIL to facilitate the injection of positive charge carriers (holes) from the anode.

When a voltage is applied, holes are injected from the anode and electrons from the cathode. These charge carriers migrate through the organic layers and recombine in the emissive layer to form excitons (bound electron-hole pairs). The radiative decay of these excitons produces light. According to spin statistics, 25% of excitons are singlets (which can decay radiatively, producing fluorescence) and 75% are triplets (which are typically non-radiative in conventional fluorescent materials). This limits the theoretical internal quantum efficiency of fluorescent OLEDs.

The performance of an EL device is characterized by several metrics, including turn-on voltage, luminance (brightness, measured in cd/m²), and external quantum efficiency (EQE, %). For example, stretchable electroluminescent devices have been fabricated with turn-on voltages around 6.8 V and maximum brightness over 2200 cd/m². High-efficiency devices using other polymer systems have achieved luminous efficiencies as high as 5.2 cd/A.

Influence of Molecular Aggregation and Morphology on Optical Response

The optical properties of poly(this compound) are not solely a function of the individual polymer chain but are profoundly influenced by how these chains interact and arrange themselves in space. This molecular aggregation and solid-state morphology can be controlled to tune the material's optical response.

In assemblies of conjugated polymers, excitonic coupling between adjacent chromophores leads to the formation of molecular aggregates, which are broadly classified as H-aggregates or J-aggregates based on their spectroscopic signatures. sigmaaldrich.comutexas.edu

H-aggregates (hypsochromic) are characterized by a face-to-face (cofacial) stacking of the polymer chains. This arrangement results in a higher energy transition, causing a blue-shift (shift to shorter wavelength) in the absorption spectrum compared to the isolated monomer or polymer chain. sigmaaldrich.com H-aggregation is often associated with reduced fluorescence efficiency. lookchem.com

J-aggregates (named after E. E. Jelley) feature a head-to-tail arrangement of transition dipoles. This configuration leads to a lower energy transition and a red-shift (bathochromic shift) in the absorption spectrum. sigmaaldrich.com J-aggregates are often highly fluorescent. utexas.edu

In polythiophene systems, both types of interactions are present. Intrachain excitonic coupling along a planarized polymer backbone is often described as having J-aggregate character, leading to a red-shifted absorption. In contrast, interchain excitonic coupling between stacked polymer backbones typically results in H-aggregation and a blue-shift of the main absorption peak. The final absorption spectrum of a polythiophene film is therefore a convolution of these competing effects, reflecting the complex solid-state morphology.

The aggregation behavior and morphology of poly(this compound) can be manipulated through various processing and self-assembly strategies, providing a powerful tool to control its optical properties.

One of the most common methods is solvent engineering. The choice of solvent plays a critical role in determining the polymer chain conformation in solution. nih.gov In "good" solvents, polymer chains exist as random coils. By adding a "poor" or "non-solvent," the polymer chains are induced to collapse and aggregate to minimize unfavorable interactions with the solvent. This process facilitates π-π stacking and the formation of ordered, planarized structures, which can be observed by a distinct color change of the solution (e.g., from yellow/orange to deep red/purple) and significant shifts in the UV-Vis absorption spectrum.

Techniques such as spin-coating, drop-casting, and electrospinning from different solvents or solvent mixtures can produce films with varied morphologies. Post-processing steps like thermal annealing (heating the film) or solvent vapor annealing can further enhance molecular ordering and crystallinity. These morphological changes directly impact the electronic coupling between chains and, consequently, the absorption and emission characteristics of the material. The ability to control self-assembly is crucial for optimizing the performance of devices based on these materials.

Tuning Optical Band Gap and Spectral Features of this compound-Based Materials

The ability to control the optical properties of conjugated polymers is fundamental to their application in optoelectronic devices. For materials based on this compound, particularly its polymeric form, poly(this compound) (P3DOT), tuning the optical band gap and other spectral features is a key area of research. This control is achieved through precise molecular engineering, chemical doping, and the incorporation of nanostructures.

Molecular Design Principles for Band Gap Engineering

The optical band gap (E_g) of a conjugated polymer determines the energy of photons it can absorb and emit, making band gap engineering a critical tool for tailoring materials to specific applications like solar cells or light-emitting diodes. The color and band gap in these polymers can be precisely tuned by modifying the structure of the monomer units. pkusz.edu.cn Several molecular design principles are employed to control the E_g of polythiophene derivatives.

Key strategies for band gap engineering include:

Increasing Conjugation Length: Extending the effective π-conjugation along the polymer backbone is a primary method for lowering the band gap. For poly(3-hexylthiophene) (P3HT), a close analogue of P3DOT, higher molecular weight polymers exhibit longer conjugation lengths and consequently have a lower energy band gap. nih.gov This principle holds that as the number of repeating monomer units increases, the Highest Occupied Molecular Orbital (HOMO) energy level rises and the Lowest Unoccupied Molecular Orbital (LUMO) energy level decreases, thus reducing the HOMO-LUMO gap. nih.gov

Donor-Acceptor (D-A) Approach: A powerful strategy involves creating copolymers that alternate between electron-donating (D) and electron-accepting (A) monomer units. This intramolecular charge transfer between the D and A moieties significantly lowers the LUMO energy level, leading to a smaller band gap compared to the corresponding homopolymers. For instance, creating a copolymer of a donor like benzodithiophene (BDT) with an acceptor unit can effectively reduce the band gap. researchgate.net

Structural Planarity and Side-Chain Engineering: The planarity of the polymer backbone strongly influences the degree of π-orbital overlap between adjacent rings. A more planar structure, which can be encouraged by designing monomers that minimize steric hindrance, leads to more effective conjugation and a lower band gap. pkusz.edu.cn The nature and placement of alkyl side chains, such as the dioctyl groups in this compound, are crucial. While necessary for solubility, bulky side chains can introduce torsion between thiophene (B33073) rings, disrupting conjugation and increasing the band gap. Optimizing side-chain length and placement is essential to balance processability and electronic properties.

Fused-Ring Systems: Incorporating fused aromatic rings into the polymer backbone, such as thieno[3,2-b]thiophene (B52689), creates a more rigid and planar structure. pkusz.edu.cn This enhanced planarity improves intermolecular π-π stacking and intramolecular conjugation, which are effective in lowering the band gap. pkusz.edu.cn For example, a polymer based on 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) was reported to have a low band gap of 1.65 eV. pkusz.edu.cn

Core Modification: Modifying the core structure of the monomer can also tune optical properties. Research has shown that removing adjacent thiophene groups around an acceptor core in some low band gap polymers can significantly boost solar cell efficiency by increasing optical absorption. rsc.org

These design principles allow for the rational synthesis of this compound-based polymers with tailored optical band gaps, enabling their optimization for various electronic applications.

Doping-Induced Optical Changes and Infrared Active Vibrational Modes

Chemical doping is a fundamental process used to increase the charge carrier concentration in conjugated polymers, transforming them from semiconductors into conductors. This process profoundly alters the material's optical properties. When a polythiophene like P3HT is p-doped (oxidized), electrons are removed from its π-system, creating localized positive charges on the polymer chain known as polarons. At higher doping levels, these can combine to form doubly charged, spinless entities called bipolarons.

The formation of these charge carriers induces dramatic changes in the optical absorption spectrum:

Bleaching of Interband Transition: The primary π-π* electronic transition of the neutral polymer is suppressed or "bleached." This occurs because the ground state is depleted and the electronic states involved are modified by the presence of the new charge carriers. For P3HT, this results in a color change from orange/red in its neutral state to brown or black at high dopant concentrations. researchgate.net

Sub-Band Gap Absorption: New absorption bands appear at energies below the original band gap. aps.org These new features are direct optical signatures of the created polarons and bipolarons. In P3HT doped with F4TCNQ, new absorption peaks corresponding to polaron states are observed. aps.orgrsc.org For individual P3HT chains, polaron absorption peaks appear around 1.5 eV and 0.6 eV, while in aggregated chains, the higher energy peak splits into a doublet at approximately 1.3 eV and 1.65 eV. rsc.org

Polymer StateAbsorption Peak Energy (eV)Species
P3HT (Individual Chains)1.5 and 0.6Polaron
P3HT (Aggregates)1.3 and 1.65Polaron
P3HT (Solution)1.6Bipolaron

This table summarizes the characteristic sub-band gap absorption peaks observed in doped Poly(3-hexylthiophene) (P3HT), a close structural analog to P3DOT. Data sourced from aps.orgrsc.org.

A key spectroscopic feature of doped conjugated polymers is the appearance of intense, doping-induced Infrared Active Vibrational (IRAV) modes . polimi.itasianjournalofphysics.com In the neutral, undoped polymer, the most intense bands in the Raman spectrum are associated with the stretching of C=C and C-C bonds along the conjugated backbone (the so-called Effective Conjugation Coordinate, or ECC). polimi.it These modes are typically not active in the infrared spectrum due to molecular symmetry.

Upon doping, the charge transfer and associated geometric relaxation (a shift towards a more quinoid-like structure in the vicinity of the charge) break this symmetry. asianjournalofphysics.com This symmetry breaking activates the ECC-related vibrational modes in the IR spectrum, leading to the emergence of strong IRAV bands. mdpi.comasianjournalofphysics.com The mechanism involves the oscillation of the induced charge along the polymer backbone, creating a large oscillating dipole moment that interacts strongly with infrared radiation. polimi.it The appearance of IRAVs is considered definitive proof of effective doping and the formation of polarons on the polymer chain. nih.gov These IRAV bands are a general feature of doped conducting polymers and provide deep insight into the nature of charge carriers and their interaction with the polymer lattice. asianjournalofphysics.comasianjournalofphysics.comaps.org

Effect of Nanostructures on Optical Properties (e.g., Au Nanoparticles)

Incorporating metallic nanostructures, such as gold nanoparticles (AuNPs), into a polymer matrix is a widely used strategy to enhance the optical properties of the composite material. The interaction is primarily governed by the Localized Surface Plasmon Resonance (LSPR) of the AuNPs. ijop.ir LSPR is the collective oscillation of conduction electrons in the nanoparticle excited by incident light of a specific wavelength, leading to exceptionally strong light absorption and scattering. nanocomposix.com

When AuNPs are embedded within a P3DOT or P3HT film, their plasmonic properties can couple with the polymer's optical absorption.

Tunable LSPR: The LSPR wavelength is highly sensitive to the nanoparticle's size, shape, and the refractive index of the surrounding medium (the polymer matrix). nanocomposix.comiitk.ac.in Smaller spherical AuNPs typically have an LSPR peak around 520 nm, while larger or non-spherical particles (e.g., nanorods) exhibit peaks that are red-shifted to longer wavelengths. nanocomposix.comresearchgate.net Aggregation of nanoparticles also causes a red-shift in the LSPR peak as the plasmons of adjacent particles couple. nanocomposix.com This tunability allows for the optimization of the plasmonic enhancement effect for a given polymer.

Improved Photostability: Studies on P3HT have shown that the presence of AuNPs can improve the structural and optical stability of the polymer against photodegradation. researchgate.net The plasmonic material can act as an optical filter, and the electromagnetic coupling between adjacent nanoparticles can create high extinction cross-sections that shield the polymer from harmful light. researchgate.net

The integration of AuNPs into this compound-based polymer films provides a pathway to manipulate light-matter interactions, enhance absorption efficiency, and potentially improve the stability of optoelectronic devices.

Applications of 3,4 Dioctylthiophene Based Materials in Organic Electronics and Nanotechnology

Organic Photovoltaic Cells (OPVs)

Materials based on 3,4-dioctylthiophene are being explored for their potential as donor materials in the active layer of organic photovoltaic cells. Their performance is intricately linked to the composition of the active layer and the architecture of the device.

Active Layer Components and Performance

The active layer in a bulk heterojunction (BHJ) organic solar cell is a blend of an electron donor and an electron acceptor material. Copolymers incorporating thiophene (B33073) units are widely used as the donor component. While specific data for polymers of this compound is limited, research on analogous poly(3-alkylthiophene)s (P3ATs) and other thiophene-based copolymers provides significant insights.

The choice of comonomers and side-chains on the polythiophene backbone is critical in tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum. For instance, the introduction of electron-withdrawing groups, such as cyano-substitutions, on the polythiophene backbone can lower the energy levels and enhance the intermolecular interactions, leading to improved crystallinity and miscibility with fullerene or non-fullerene acceptors. nih.gov In one study, a series of polythiophene derivatives with cyano-substitutions and varying degrees of fluorination achieved power conversion efficiencies (PCEs) of over 16% in binary organic solar cells, with a ternary blend design reaching a remarkable 17.2%. nih.govresearchgate.net

Furthermore, a ternary blend strategy using PBDB-T as a donor and two small molecular acceptors, one of which is based on a 3,4-(2,2-dihexylpropylenedioxy)thiophene unit, has been shown to simultaneously enhance photocurrent and minimize voltage loss in organic solar cells. nih.gov This approach led to a reduced energy loss of only 0.50 eV, which is among the lowest reported for ternary non-fullerene OSCs. nih.gov

The performance of several thiophene-based polymers in OPVs is summarized in the table below.

Polymer SystemAcceptorVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
P5TCN-F25 (Ternary Blend)Y6:PC71BM---17.2
PBDTT1Cl----17.0
P15:BTP-eC9BTP-eC9-22.0465.8711.53
P3HT:ZY-4Cl (with SA4 additive)ZY-4Cl---10.24
P3HT:ZY-4Cl (with DIO additive)ZY-4Cl---6.26

Device Architectures and Efficiency Enhancements

The use of additives is a common strategy to optimize the nanoscale morphology of the donor-acceptor blend. For example, in poly(3-hexylthiophene) (P3HT)-based solar cells, the use of a solid additive (SA4) led to a more ordered molecular packing and favorable phase separation compared to the use of a solvent additive like 1,8-diiodooctane (B1585395) (DIO). nih.gov This resulted in a significant increase in power conversion efficiency from 6.26% to 10.24%. nih.gov

Another approach to enhance efficiency is through copolymerization to create "double-cable" polymers. In these materials, the electron donor and acceptor moieties are covalently linked, which can improve control over the nanomorphology and reduce large-scale phase separation. A water-soluble, side-chain C60-fullerene functionalized thiophene copolymer demonstrated a higher power conversion efficiency (3.11%) compared to a traditional blend of a similar water-soluble polythiophene and a fullerene derivative (2.29%). oaepublish.com This highlights the potential of sophisticated molecular design in overcoming some of the morphological challenges in BHJ solar cells.

Organic Field-Effect Transistors (OFETs)

The solubility and film-forming properties imparted by the dioctyl substitution make this compound derivatives promising candidates for the semiconductor channel layer in organic field-effect transistors.

Semiconductor Channel Layer Development

The performance of an OFET is highly dependent on the quality of the semiconductor layer. The material must form a well-ordered, crystalline film to facilitate efficient charge transport. Poly(3,4-dialkylterthiophenes) have demonstrated comparable hole mobilities to the widely studied regioregular poly(3-alkylthiophenes) (P3ATs), with one example reaching 0.17 cm2 V–1 s–1. figshare.com Interestingly, these materials did not exhibit the strong π–π stacking typically associated with high mobility in P3HT, suggesting that alternative packing motifs can also lead to efficient charge transport. figshare.com

Copolymers incorporating 3,4-disubstituted thiophenes have also been synthesized and investigated. For instance, copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) and diketopyrrolopyrrole (DPP) have been developed, where the length of the non-conjugated side chains influences the intermolecular stacking and, consequently, the charge carrier mobility. mdpi.com

Structure-Performance Relationships in OFETs

The relationship between the molecular structure of the organic semiconductor and the performance of the OFET is a central theme in materials design. The length and position of alkyl side chains significantly impact the polymer's ability to self-assemble into ordered structures.

In a study of two copolymers based on thiophene, EDOT, and DPP with different side chain lengths, the polymer with the longer side chains (P2) exhibited a saturation hole mobility approximately ten times higher than the polymer with shorter side chains (P1). mdpi.com This was attributed to differences in the intermolecular chain stacking as observed in the film's absorption characteristics. mdpi.com

The processing conditions also play a critical role. For example, the field-effect mobility in poly(3-hexylthiophene) films can be enhanced by using a dip-coating technique, which promotes structural ordering. nih.gov The direction of dip-coating relative to the source/drain electrodes can induce anisotropy in the film structure and, consequently, in the charge transport. nih.gov The performance of several thiophene-based polymers in OFETs is detailed in the table below.

Polymer SystemMobility (cm2 V–1 s–1)Ion/Ioff Ratio
P2 (EDOT-DPP copolymer)1.1 x 10-31.8 x 106
P1 (EDOT-DPP copolymer)1.3 x 10-42.1 x 105
Poly(3,4-dialkylterthiophene)0.17-
Polystyrene-b-poly(3-hexylthiophene)0.08-
PTbTTVT-F--

Polymer Light-Emitting Diodes (PLEDs)

Polythiophenes, as a class of materials, are known for their electroluminescent properties and have been investigated for use in polymer light-emitting diodes. The emission color of polythiophenes can be tuned by modifying the chemical structure, which alters the bandgap of the polymer.

While specific research on the use of poly(this compound) as the emissive layer in PLEDs is not widely available, studies on closely related poly(3-octylthiophene) (P3OT) provide valuable insights. PLEDs fabricated with P3OT as the semiconducting polymer have been shown to emit red-orange light. calpoly.edu The external quantum efficiencies of these early devices were relatively low, below 2.5 x 10-5 photons per electron at room temperature. calpoly.edu

The efficiency of PLEDs can be significantly improved through device engineering, such as the introduction of charge transport layers to confine charge carriers within the emissive layer. For instance, in poly(p-phenylenevinylene)-based PLEDs, the inclusion of an electron-transporting layer resulted in a tenfold improvement in efficiency. uq.edu.au Similar strategies could potentially be applied to PLEDs based on poly(this compound) to enhance their performance. Furthermore, doped poly(3,4-ethylenedioxythiophene) (PEDOT) is commonly used as a hole-injection layer in PLEDs to improve device performance. researchgate.net

Emitter and Charge Transport Layer Roles

Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of several thin organic film layers situated between two conductive electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes, travel through the charge transport layers, and recombine in the emissive layer to produce light through electroluminescence. The efficiency and color of the emitted light are determined by the materials used in these layers.

Polymers based on thiophene derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are frequently used as hole transport layers (HTLs) in organic electronic devices, including OLEDs and organic photovoltaics. These materials facilitate the efficient injection and movement of holes from the anode towards the emissive layer. The role of the emitter layer is to host the recombination of electrons and holes, leading to the generation of excitons which then decay radiatively to produce light.

While various polythiophene derivatives have been extensively studied for these functions, specific research detailing the application of poly(this compound) as a primary emitter or charge transport material in OLEDs is not extensively present in the available scientific literature. Its properties are more commonly explored in the context of self-assembly and surface modification, as detailed in subsequent sections.

Degradation Mechanisms and Lifetime Studies in PLEDs

The operational stability and lifetime of polymer light-emitting diodes (PLEDs) are critical factors for their commercial viability. Degradation in these devices can occur through various mechanisms, including photochemical and electrochemical degradation of the polymer backbone, oxidation from residual oxygen or moisture, and interfacial degradation between the organic layers and the electrodes. For many polythiophene-based materials, such as poly(3-hexylthiophene) (P3HT), exposure to atmospheric gases can accelerate the degradation of electrical parameters.

However, specific studies focusing on the degradation mechanisms and operational lifetime of PLEDs that exclusively use poly(this compound) are not widely documented. The stability of organic electronic materials is highly dependent on their molecular structure and the device architecture.

Self-Assembled Monolayers (SAMs) and Surface Engineering

Derivatization of Metal and Semiconductor Surfaces with this compound SAMs

Self-assembled monolayers (SAMs) offer a versatile method for modifying the surfaces of metals, semiconductors, and insulators with a highly organized ultrathin organic film. researchgate.netnih.gov this compound has been successfully used to form SAMs on gold (Au) surfaces. researchgate.netnih.gov The formation of these monolayers is driven by the strong interaction between the sulfur atom in the thiophene ring and the gold substrate. researchgate.net This process allows for the controlled derivatization of the surface, altering its chemical and physical properties in a predictable manner. researchgate.netnih.gov While the primary focus of research has been on gold, the principles of SAM formation can be extended to other surfaces like silicon (Si). researchgate.netnih.gov

The formation kinetics of thiophene-based SAMs can be slower than those of traditional alkanethiols. For instance, studies on 3-octylthiophene (B1296729) revealed that SAM formation in a 1 mM solution took approximately 4 hours, compared to 1 hour for octanethiol, a difference attributed to the nature of the sulfur-gold interaction and molecular packing. researchgate.net

Modulation of Surface Wettability and Interfacial Properties

The terminal groups of the molecules forming a SAM dictate the surface properties of the modified substrate. By creating a monolayer of this compound, the exposed surface is dominated by the octyl chains, which significantly alters the interfacial properties, such as wettability. researchgate.netnih.gov This change is typically characterized by contact angle measurements. researchgate.net A surface coated with a this compound SAM, presenting its hydrocarbon chains, would be expected to become more hydrophobic compared to a clean metal or semiconductor surface. This ability to precisely control surface energy is crucial for applications in microelectronics, sensors, and corrosion protection. researchgate.netnih.gov

Table 1. Surface Characterization of 3,4-Disubstituted Thiophene SAMs
TechniqueObservation for Thiophene-Based SAMsReference
Contact Angle MeasurementsUsed to determine changes in surface wettability upon SAM formation. researchgate.netnih.gov
EllipsometryMeasures the thickness of the formed monolayer. researchgate.netnih.gov
X-ray Photoelectron Spectroscopy (XPS)Confirms the chemical composition of the surface and the binding of sulfur to the substrate. researchgate.netnih.gov

Nanoparticle Passivation and Stabilization with this compound

This compound can be used as a passivating agent to stabilize colloidal gold nanoparticles. researchgate.netnih.gov The thiophene derivative coordinates to the surface of the gold nanoparticle through the sulfur atom, preventing the nanoparticles from aggregating and precipitating out of solution. researchgate.net

Table 2. Stability of Gold Nanoparticles Passivated with Thiophene Derivatives
Passivating AgentRelative StabilityParticle Size RangeReference
DecanethiolMost StableNot specified researchgate.netnih.gov
3-OctylthiopheneMore Stable5–7 nm researchgate.netnih.gov
This compoundLess Stable5–7 nm researchgate.netnih.gov

Potential in Nanofabrication (e.g., E-beam Lithography Resists)

The weaker, more readily cleavable bond between gold and 3,4-disubstituted thiophenes, like this compound, presents a unique opportunity in nanofabrication. researchgate.netnih.gov Specifically, gold nanoparticles passivated with this compound could function as a negative tone resist for electron beam (e-beam) lithography. researchgate.netnih.gov

In e-beam lithography, a focused beam of electrons is used to draw patterns on a surface covered with a resist material. For a negative tone resist, the areas exposed to the electron beam become less soluble and remain after development. The motivation for using nanoparticles with a weaker passivating ligand is to achieve a cleaner response during the e-beam writing process, potentially allowing for the formation of nanowires through the cleavage of the Au–S bond. researchgate.net This application leverages the reduced stability of the this compound passivation layer as a functional advantage for creating nanoscale structures. researchgate.netnih.gov

Information on the Chemical Compound “this compound” for Specific Applications Not Found

Extensive research has been conducted to gather information regarding the applications of the chemical compound this compound and its derivatives in the fields of organic electronics and nanotechnology, with a specific focus on its use in chemical sensing platforms and thermoelectric materials. Despite a thorough search of scientific literature and databases, no specific research findings, detailed performance data, or publications focusing on the application of poly(this compound) for these purposes could be identified.

The performed searches consistently yielded information on related, but structurally distinct, polythiophene derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT), poly(3-hexylthiophene) (P3HT), and poly(3-octylthiophene) (POT). These materials have been extensively studied for various electronic and thermoelectric applications. However, in strict adherence to the request for information solely on "this compound," this related data could not be used.

Consequently, it is not possible to provide an article on the emerging applications of this compound-based materials in chemical sensing and thermoelectric materials as outlined in the initial request, due to the absence of available scientific data on this specific compound for these applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Polymer Architectures for Enhanced Functionality

The synthesis of poly(3,4-dioctylthiophene) (P3OT) and its analogues is moving beyond traditional methods to embrace more sustainable and precise polymerization techniques. A significant area of research is the development of solvent-free polymerization methods, such as mechanochemical oxidative polymerization, which has been successfully applied to poly(3,4-propylenedioxythiophene) (PProDOT) analogues. rsc.org This approach uses a milling jar and ball, often with an oxidant like FeCl₃, to produce high molecular weight polymers without hazardous solvents or external heating, offering a greener synthetic platform. rsc.org

Furthermore, new synthetic strategies are being explored to create polymers with tailored architectures. This includes the synthesis of copolymers, where this compound units are combined with other monomers to fine-tune the electronic and physical properties. sci-hub.st For example, copolymerization can be used to adjust emission colors, solubility, and charge transport characteristics. sci-hub.stmdpi.com Another approach involves creating block copolymers through controlled polymerization techniques like ring-opening metathesis polymerization (ROMP), which allows for the construction of materials with distinct, functional segments. uoregon.edu The introduction of specific functional groups at the chain-ends or on the side chains is also a key strategy. nih.gov This functionalization can enhance processability, introduce self-assembly capabilities, or add new functionalities like sensing or biocompatibility. nih.govresearchgate.net For instance, incorporating ester groups can improve compatibility with aqueous electrolytes, while integrating polyhedral oligomeric silsesquioxane (POSS) nanocages can create soluble, fluorescent polymers with electrochromic properties. researchgate.netmdpi.com

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the properties of P3OT-based materials, researchers are increasingly turning to advanced characterization techniques that allow for real-time, in-situ, and operando studies. These methods provide insights into dynamic processes such as polymerization kinetics, film formation, and the behavior of materials within an operating device. rsc.orgiapchem.org

For instance, liquid phase deposition polymerization (LPDP) can be monitored using in-situ electrical resistance and transmittance measurements, revealing distinct stages of the polymerization process. researchgate.net The quartz crystal microbalance with dissipation measurement (QCM-D) is another powerful tool for studying film growth, providing data on polymerization kinetics and the viscoelastic properties of the forming film. researchgate.net

For studying active devices, operando spectroscopy is crucial. rsc.org Techniques like operando Nuclear Magnetic Resonance (NMR) spectroscopy can quantify ion movement and hydration levels within polymer films like PEDOT:PSS during electrochemical cycling. nih.gov This provides a fundamental understanding of the charge compensation mechanisms that are critical for applications in bioelectronics and energy storage. nih.gov Other important techniques include in-situ X-ray diffraction, X-ray photoelectron spectroscopy, and Raman spectroscopy, which can track structural and chemical changes in the material under operational conditions. rsc.orgiapchem.orgjept.de These advanced analytical tools are essential for correlating synthesis parameters and device architecture with ultimate performance and stability. rsc.org

Multiscale Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool for accelerating the design and discovery of new conjugated polymers. diva-portal.orgdiva-portal.org Multiscale modeling approaches, which combine different levels of theory, allow researchers to predict the properties of materials like P3OT before they are synthesized, saving significant time and resources. diva-portal.org

At the quantum mechanical level, Density Functional Theory (DFT) is used to calculate the electronic structure of polymer chains, predicting key parameters like HOMO/LUMO energy levels and optical bandgaps. diva-portal.orgacs.org These calculations help in understanding polymerization mechanisms and the effects of different chemical structures on electronic properties. diva-portal.org Theoretical models can even predict the absorption spectra of thiophene-based polymers with reasonable accuracy compared to experimental results. acs.org

At a larger scale, molecular dynamics (MD) simulations provide insights into the morphology, crystallization, and mechanical properties of polymer films. diva-portal.org These simulations can describe how polymer chains pack in the solid state and how factors like side-chain structure influence morphology and charge transport. diva-portal.org By combining these computational methods, researchers can establish structure-property relationships that guide the rational design of new P3OT derivatives. gatech.edu Machine learning models, trained on existing experimental and computational data, are also emerging as a powerful approach to screen vast chemical spaces for promising new polymer-dopant combinations with high electrical conductivity. gatech.edu

Integration with Hybrid and Nanocomposite Systems

Integrating P3OT and related polythiophenes with other materials to form hybrids and nanocomposites is a rapidly growing research area aimed at creating materials with synergistic or novel properties. nih.govunirioja.es These composite materials often exhibit enhanced performance compared to the individual components. iphy.ac.cnmdpi.com

One major focus is the development of polymer nanocomposites (PNCs), where nano-sized fillers are dispersed within a polymer matrix. nih.govunirioja.es For example, P3OT can be blended with inorganic nanoparticles such as gold (Au), titanium dioxide (TiO₂), or silver telluride (Ag₂Te) to improve charge transport, catalytic activity, or thermoelectric performance. iphy.ac.cnfrontiersin.orgsciopen.com Hybrid materials combining PEDOT with clays (B1170129) like montmorillonite (B579905) have also been prepared, showing interesting electrochemical properties. mdpi.com

Another important class of fillers is carbon nanomaterials. Graphene and its derivatives can be incorporated into polythiophene matrices to create nanocomposites for applications like gas sensing. nih.gov The resulting hybrid materials can leverage the high surface area and conductivity of graphene with the processability of the polymer. nih.gov

Table 1: Examples of P3OT-related Hybrid and Nanocomposite Systems

Polymer Matrix Filler/Second Component Potential Application Key Finding Reference
Poly(3,4-ethylenedioxythiophene) (PEDOT) Gold Nanoparticles (AuNPs) Biosensors Enhanced sensitivity for VEGF detection. frontiersin.org
Poly(3,4-ethylenedioxythiophene) (PEDOT) Graphene Oxide (GO) Gas Sensors Improved sensing properties for hydrogen gas. nih.gov
Poly(3,4-ethylenedioxythiophene) (PEDOT):PSS Silver Telluride (Ag₂Te) Nanorods Thermoelectric Generators Enhanced power factor and flexibility. sciopen.com
Poly(3,4-ethylenedioxythiophene) (PEDOT):PSS Montmorillonite Clay Electrochemical Devices Creation of conductive hybrid materials via electropolymerization. mdpi.com
Thiophene-based Polymers Perovskite (e.g., FASnI₃) Solar Cells Used as a hole-transporting layer to improve efficiency. mdpi.com

Exploration of New Device Concepts and Bifunctional Materials

While P3OT and its relatives are well-established in transistors and solar cells, future research is exploring their use in a wider range of novel device concepts. This includes their application as the active material in chemical and biological sensors, where interactions with an analyte modulate the polymer's conductivity. researchgate.netmdpi.com For example, PEDOT:PSS-based transistors have been developed for sensing glucose and other bio-analytes at neutral pH. researchgate.net The ability to functionalize the polymer allows for high specificity in detecting target molecules. researchgate.net

There is also growing interest in using polythiophenes for thermoelectric applications, where they can convert waste heat into electricity. iphy.ac.cn By creating nanocomposites, such as with TiO₂ or Ag₂Te, the thermoelectric figure of merit (ZT) can be significantly enhanced. iphy.ac.cnsciopen.com

The concept of bifunctional or multifunctional materials is another exciting frontier. Here, a single polymer is designed to perform multiple roles within a device. For instance, a conjugated polymer could act as both the light-absorbing layer and the charge-transporting layer, or it could combine electronic conductivity with specific biological activity for bioelectronic applications. researchgate.netswan.ac.uk Research into polythiophene-based materials for neural interfaces, which require a combination of electronic/ionic conductivity, biocompatibility, and mechanical flexibility, exemplifies this trend. nih.gov The development of polymers that are both electroactive and fluorescent opens up possibilities for combined sensing and imaging applications. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,4-Dioctylthiophene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves alkylation of thiophene derivatives via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example, the octyl groups can be introduced using alkyl halides in the presence of Lewis acids like AlCl₃ . Optimization includes:

  • Temperature control : Reactions are often performed at 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while inert solvents (toluene) improve regioselectivity .
  • Catalyst loading : Reduced catalyst quantities (e.g., 5 mol% Pd for coupling) lower costs without sacrificing yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Comprehensive characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for octyl chains at δ 0.8–1.5 ppm) and rule out regioisomers .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 280.21 for C₂₀H₃₂S).
  • Chromatography : HPLC or GC-MS with UV detection (λ = 254 nm) quantifies purity (>98% for device applications) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions .

Q. What electrochemical properties make this compound suitable for conductive polymers, and how are they measured?

Methodological Answer: The octyl side chains enhance solubility for solution processing, while the thiophene backbone enables π-conjugation. Key measurements:

  • Cyclic voltammetry (CV) : Performed in acetonitrile with a supporting electrolyte (e.g., 0.1 M TBAPF₆) to determine oxidation potentials (e.g., Eox ≈ +1.2 V vs. Ag/AgCl) .
  • Conductivity testing : Four-point probe measurements on thin films (spin-coated from chloroform) yield conductivity values (e.g., 10⁻⁴–10⁻² S/cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conductivity values of this compound-based polymers?

Methodological Answer: Discrepancies often arise from variations in:

  • Polymerization methods : Oxidative (FeCl₃) vs. electrochemical polymerization alters chain length and doping levels. Standardizing monomer-to-oxidant ratios (e.g., 1:2.5 molar ratio for FeCl₃) reduces variability .
  • Film morphology : Atomic force microscopy (AFM) or grazing-incidence X-ray scattering (GIWAXS) identifies crystallinity differences. Annealing films at 80–100°C improves ordering .
  • Doping conditions : Exposure to iodine vapor vs. electrochemical doping affects charge carrier density. In-situ Raman spectroscopy monitors doping efficiency .

Q. What strategies improve the stability of this compound in optoelectronic devices under ambient conditions?

Methodological Answer: Degradation mechanisms (e.g., oxidation, UV-induced chain scission) are mitigated by:

  • Encapsulation : Atomic layer deposition (ALD) of Al₂O₃ layers (10–20 nm) blocks moisture and oxygen .
  • Additive engineering : Incorporating radical scavengers (e.g., TEMPO) or UV stabilizers (e.g., Tinuvin) into polymer matrices .
  • Accelerated aging tests : Devices are tested under controlled humidity (85% RH) and temperature (85°C) to predict lifetime using Arrhenius models .

Q. How can computational methods guide the design of this compound derivatives for specific electronic applications?

Methodological Answer:

  • Density functional theory (DFT) : Calculates HOMO/LUMO levels (e.g., HOMO = −5.1 eV for this compound) to predict charge transport properties .
  • Molecular dynamics (MD) : Simulates packing behavior in thin films to optimize alkyl chain length for enhanced π-π stacking .
  • Machine learning (ML) : Trains models on existing datasets (e.g., conductivity vs. side-chain length) to propose novel derivatives .

Data Analysis & Literature Review

Q. How should researchers analyze conflicting data on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Controlled experiments : Systematically vary parameters (catalyst, solvent, temperature) and compare yields using ANOVA .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
  • Meta-analysis : Aggregate literature data (Scopus, Web of Science) to identify trends (e.g., Suzuki coupling yields >90% with Pd(PPh₃)₄ vs. 70% with Pd(OAc)₂) .

Q. What tools and databases are recommended for tracking advancements in this compound research?

Methodological Answer:

  • Literature search : Use SciFinder with keywords "this compound AND (synthesis OR conductivity)" filtered by publication year (>2020) .

  • Patents : Espacenet and Google Patents for applications in organic electronics (IPC code H01L51/00) .

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  • Preprint platforms : arXiv or ChemRxiv for early access to computational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.